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Abstract
2-Hydroxy-5-iodonicotinic acid is a trifunctional heterocyclic compound of significant interest

in contemporary chemical research. As a derivative of nicotinic acid (Vitamin B3), its scaffold is

biocompatible, while the strategic placement of hydroxyl, carboxylic acid, and iodo groups

imparts a unique combination of reactivity and physicochemical properties. This guide

elucidates the core structural features of the molecule, exploring the interplay between its

functional groups and the pyridine core. We will delve into the critical concept of pyridone-

pyridinol tautomerism, analyze the molecule's spectroscopic signature, and discuss its

reactivity, with a particular focus on its application as a versatile building block in medicinal

chemistry and materials science. This document is intended to serve as a foundational

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1278611#bc-rfq
https://www.benchchem.com/product/b1278611/docs?utm_src=pdf-body#key-features-of-2-hydroxy-5-iodonicotinic-acid-structure
https://www.benchchem.com/product/b1278611/docs?utm_src=pdf-body#key-features-of-2-hydroxy-5-iodonicotinic-acid-structure
https://www.benchchem.com/product/b1278611/docs?utm_src=pdf-body#key-features-of-2-hydroxy-5-iodonicotinic-acid-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278611?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


resource for researchers seeking to leverage the unique chemical attributes of this compound

in their work.

Molecular Architecture and Functional Group
Analysis
The structure of 2-Hydroxy-5-iodonicotinic acid is defined by a pyridine ring substituted with

three distinct functional groups that dictate its chemical personality.

The Pyridine Core and Substituent Effects
The central scaffold is a six-membered aromatic heterocycle containing one nitrogen atom. The

relative positions of the substituents (at C2, C3, and C5) are crucial. The nitrogen atom and the

electron-withdrawing carboxylic acid and iodo groups render the pyridine ring electron-

deficient, influencing its reactivity in electrophilic and nucleophilic aromatic substitution

reactions.

The 2-Hydroxy Group and Pyridone Tautomerism
A paramount feature of this molecule is the tautomeric equilibrium between the 2-hydroxy-

pyridine (pyridinol) form and the 2-pyridone form. In the solid state and in most solvents, the

equilibrium heavily favors the 2-pyridone tautomer, 1,2-dihydro-5-iodo-2-oxopyridine-3-

carboxylic acid.[1] This is due to the greater stability of the amide-like pyridone system.

Pyridinol Form: Possesses a phenolic hydroxyl group, which is weakly acidic.

Pyridone Form: Features an N-H bond and a carbonyl group, characteristic of an amide. This

form is the predominant and more stable tautomer.

This tautomerism is not merely a structural curiosity; it governs the molecule's hydrogen

bonding capabilities, solubility, and reactivity, particularly in N-alkylation versus O-alkylation

reactions. The IUPAC name, 2-oxo-1H-pyridine-3-carboxylic acid, reflects the predominance of

the pyridone form.[1]

Fig. 1: Tautomeric equilibrium favoring the pyridone form.

The 3-Carboxylic Acid Group
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The carboxylic acid moiety at the C3 position is a strong electron-withdrawing group and the

primary acidic center of the molecule. Its presence is key to:

Acidity and Solubility: Confers acidic properties and allows for salt formation, which can be

used to modulate solubility in aqueous media.

Reactivity: Serves as a handle for classical carboxylic acid chemistry, including esterification,

amide bond formation, and reduction to the corresponding alcohol.

The 5-Iodo Group: A Synthetic Linchpin
The iodine atom at the C5 position is arguably the molecule's most valuable feature from a

synthetic standpoint.

Electronic Effects: As a halogen, it is an inductively electron-withdrawing group.

Synthetic Handle: It is an excellent leaving group in nucleophilic aromatic substitution and,

more importantly, a key participant in a wide array of palladium-catalyzed cross-coupling

reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile

introduction of carbon-carbon and carbon-heteroatom bonds at this position, making it a

powerful tool for library synthesis and late-stage functionalization in drug discovery. The

utility of iodo-substituted aromatics as precursors for metal complexes and catalysts is well-

established.[2]

Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's properties is essential for its application.

Physicochemical Data
The following table summarizes key computed and experimental properties for the related

methyl ester, providing insight into the molecule's characteristics.
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Property Value Source

Molecular Formula C₇H₆INO₃ (Methyl Ester) PubChem[3]

Molecular Weight 279.03 g/mol (Methyl Ester) PubChem[3]

Monoisotopic Mass 278.93924 Da (Methyl Ester) PubChem[4]

XLogP (Predicted) 0.5 (Methyl Ester) PubChem[3][4]

Melting Point
244-248 °C (for 2-Hydroxy-5-

nitronicotinic acid)
Apollo Scientific[5]

Note: Data for the exact parent acid is sparse; properties of the methyl ester and the nitro-

analogue are provided for reference.

Spectroscopic Signature
The structure of 2-Hydroxy-5-iodonicotinic acid can be unequivocally confirmed through

standard spectroscopic techniques.

¹H NMR: The spectrum would be characterized by two signals in the aromatic region

corresponding to the two protons on the pyridine ring (at C4 and C6). The pyridone N-H

proton would likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The

carboxylic acid proton would also be a broad, downfield signal.

¹³C NMR: The spectrum would show six distinct signals for the ring carbons, with the C2

carbonyl carbon of the pyridone tautomer appearing significantly downfield (~160-170 ppm).

The C3 carboxylic acid carbonyl would also be in a similar region. The carbon bearing the

iodine (C5) would be shifted upfield relative to the other carbons due to the heavy atom

effect.

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic

acid dimer (~2500-3300 cm⁻¹), a sharp N-H stretch for the pyridone tautomer (~3100-3200

cm⁻¹), and two distinct C=O stretches for the pyridone carbonyl (~1650-1680 cm⁻¹) and the

carboxylic acid carbonyl (~1700-1730 cm⁻¹).

Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak. The

presence of iodine (¹²⁷I, 100% abundance) gives a simple isotopic pattern, which is useful for
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identification.

Synthesis and Chemical Reactivity
The molecule's value is realized through its synthesis and subsequent chemical

transformations.

Synthetic Approaches
While a specific, published large-scale synthesis for 2-Hydroxy-5-iodonicotinic acid is not

readily available in the initial search, a logical retrosynthetic analysis suggests it can be

prepared from simpler, commercially available nicotinic acid derivatives. A plausible forward

synthesis involves:

Starting Material: 2-Hydroxynicotinic acid.[1][6][7]

Iodination: Electrophilic iodination of the electron-rich pyridine ring. The hydroxyl/pyridone

group is an activating group, directing the incoming electrophile. Reagents such as N-

iodosuccinimide (NIS) or iodine with an oxidizing agent are commonly employed for this

transformation.

Fig. 2: Plausible synthetic workflow.

Reactivity and Synthetic Utility
The molecule's three functional groups can be addressed with considerable orthogonality,

making it a highly versatile synthetic intermediate.

Fig. 3: Key reaction pathways.

Applications in Research and Drug Development
Hydroxy acids and their derivatives are widely used in dermatological and cosmetic

applications.[8] While specific applications for 2-Hydroxy-5-iodonicotinic acid are emerging,

its structural motifs suggest significant potential in several areas:

Medicinal Chemistry: As a fragment or scaffold for building more complex molecules. The

nicotinic acid core is a known pharmacophore, and the iodo-substituent allows for

diversification to probe structure-activity relationships (SAR).
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Organic Synthesis: As a multifunctional building block for synthesizing complex heterocyclic

systems.

Materials Science: The molecule can act as a ligand for creating metal-organic frameworks

(MOFs) or coordination polymers. The combination of N, O, and carboxylate donors provides

multiple coordination sites. The utility of related halogenated hydroxy-aldehydes in forming

catalytically active metal complexes has been demonstrated, suggesting a similar potential

for this acid.[2]

Experimental Protocol: Suzuki-Miyaura Cross-
Coupling
To illustrate the synthetic utility of the iodo-group, the following is a representative, self-

validating protocol for a Suzuki-Miyaura cross-coupling reaction.

Objective: To couple an arylboronic acid with 2-Hydroxy-5-iodonicotinic acid (or its ester

derivative) to form a 5-aryl-2-hydroxynicotinic acid derivative.

Materials:

2-Hydroxy-5-iodonicotinic acid methyl ester (1.0 eq)

Arylboronic acid (1.2 eq)

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

Triphenylphosphine (PPh₃, 0.08 eq) or SPhos

Potassium Carbonate (K₂CO₃, 3.0 eq)

Solvent: 1,4-Dioxane/Water (4:1 mixture)

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pdf.benchchem.com/156/Catalytic_Applications_of_2_Hydroxy_5_iodobenzaldehyde_Metal_Complexes_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/product/b1278611/docs?utm_src=pdf-body#key-features-of-2-hydroxy-5-iodonicotinic-acid-structure
https://www.benchchem.com/product/b1278611/docs?utm_src=pdf-body#key-features-of-2-hydroxy-5-iodonicotinic-acid-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278611?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Hydroxy-5-
iodonicotinic acid methyl ester, the arylboronic acid, and potassium carbonate.

Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate and the phosphine

ligand in a small amount of the dioxane solvent.

Reagent Addition: Add the 1,4-dioxane/water solvent mixture to the flask containing the

substrates.

Catalyst Addition: Add the catalyst solution to the reaction flask.

Reaction: Equip the flask with a condenser and heat the mixture to 80-100 °C with vigorous

stirring.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS

until the starting material is consumed (typically 4-12 hours).

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), and filter.

Purification: Concentrate the solvent under reduced pressure. Purify the crude product by

column chromatography on silica gel to yield the desired 5-aryl derivative.

Trustworthiness: This protocol is based on well-established conditions for Suzuki couplings.

The progress can be validated at each step (TLC monitoring). The final product's identity and

purity should be confirmed by NMR and MS analysis, providing a self-validating workflow.

Safety and Handling
While specific toxicity data for 2-Hydroxy-5-iodonicotinic acid is not detailed, related

compounds provide guidance on safe handling.

Hazards: Analogues such as 2-hydroxynicotinic acid and its nitro-derivative are classified as

irritants.[1][5] They are known to cause skin irritation (H315), serious eye irritation (H319),

and may cause respiratory irritation (H335).[1][5][9] The methyl ester is considered harmful if

swallowed, in contact with skin, or if inhaled.[3]
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Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid

inhalation of dust and contact with skin and eyes.

Conclusion
2-Hydroxy-5-iodonicotinic acid is a molecule of significant synthetic potential. Its structure is

characterized by a stable 2-pyridone tautomer, an acidic carboxylic acid group, and a

synthetically versatile iodo-substituent. This unique combination of functional groups allows for

orthogonal chemical modifications, making it an exceptionally valuable building block for

creating diverse and complex molecular architectures. For researchers in drug discovery and

materials science, a deep understanding of these core features is the key to unlocking the full

potential of this powerful synthetic intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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